4-(Diethylamino)-3-fluorobenzaldehyde

Description

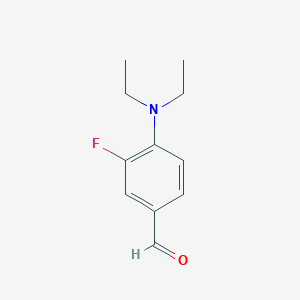

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHVPRUEBWLGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Classical Synthetic Approaches for Benzaldehyde (B42025) Derivatives

The formylation of aromatic rings, which is the introduction of an aldehyde group (-CHO), is a fundamental process in organic synthesis. wikipedia.org Several classical named reactions are employed for this purpose, particularly on electron-rich aromatic substrates. wikipedia.orgyoutube.com The suitability of a given method often depends on the nature of the substituents already present on the aromatic ring.

Key classical formylation reactions include:

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic compounds. psu.edu It is widely applicable for introducing an aldehyde group onto electron-rich rings. psu.edu

Duff Reaction : This reaction employs hexamine (hexamethylenetetramine) as the formyl source to introduce an aldehyde group, primarily at the ortho position to a hydroxyl group on a phenol. wikipedia.org The reaction requires strongly electron-donating groups on the aromatic ring. wikipedia.org

Gattermann-Koch Reaction : This method formylates aromatic rings using carbon monoxide and hydrochloric acid under high pressure, typically with a catalyst like aluminum chloride and a co-catalyst such as copper(I) chloride. wikipedia.orgyoutube.com It is generally suitable for simple aromatic hydrocarbons like benzene (B151609) and toluene. youtube.com

Reimer-Tiemann Reaction : Specifically used for phenols, this reaction introduces an aldehyde group ortho to the hydroxyl group using chloroform (B151607) in a basic solution. wikipedia.org

These methods are foundational for creating a wide array of benzaldehyde derivatives. However, the synthesis of a multi-substituted compound like 4-(Diethylamino)-3-fluorobenzaldehyde often requires more targeted strategies to control the position of each functional group.

Specific Synthesis Routes for this compound

The synthesis of this compound is typically achieved through methods that allow for precise control over the placement of the substituents. These can involve building the molecule step-by-step or using reactions that favor a specific positional outcome.

A sequential approach involves introducing the functional groups onto the benzene ring in a series of distinct steps. nih.govemory.edu The order of these steps is critical to ensure the correct final arrangement (regiochemistry) of the substituents.

The introduction of the fluorine and diethylamino groups onto the aromatic ring requires careful planning. One possible route could start with a fluorinated precursor, followed by the introduction of the diethylamino group. For instance, starting with a compound like 3-fluoroaniline, the amino group could be converted to a diethylamino group via alkylation. However, controlling subsequent reactions to install the aldehyde at the correct position can be challenging.

Alternatively, a process could begin with a molecule that already contains a different set of functional groups that can be later converted into the desired ones. The key challenge in any sequential synthesis is managing the directing effects of the existing substituents in subsequent reactions.

Once a 2-fluoro-N,N-diethylaniline intermediate is formed, the final step would be the introduction of the aldehyde group. Given that the diethylamino group is a powerful activating and ortho-, para-directing group, and fluorine is a deactivating but ortho-, para-directing group, a formylation reaction would likely be directed to the position para to the diethylamino group. A method like the Vilsmeier-Haack reaction would be a strong candidate for this transformation due to the electron-rich nature of the substrate.

| Formylation Method | Reagents | Typical Substrate |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics |

| Duff Reaction | Hexamine, Acid | Phenols |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Simple arenes |

A highly effective and common method for synthesizing compounds like this compound is through Nucleophilic Aromatic Substitution (SNAr). acs.org This type of reaction is particularly effective when the aromatic ring is "activated" by the presence of electron-withdrawing groups. libretexts.orglibretexts.org

In this synthetic pathway, a starting material containing a halogen atom that can act as a leaving group is reacted with diethylamine (B46881), which acts as the nucleophile. nih.gov A common and logical precursor for the synthesis of this compound is 3,4-difluorobenzaldehyde (B20872).

The reaction proceeds as follows:

The aldehyde group at position 1 is strongly electron-withdrawing. This effect activates the aromatic ring towards nucleophilic attack.

The electron-withdrawing effect is most pronounced at the ortho and para positions relative to the aldehyde group. In 3,4-difluorobenzaldehyde, the fluorine atom at position 4 is para to the aldehyde.

Diethylamine, a nucleophile, will preferentially attack the carbon at position 4, displacing the fluoride (B91410) ion. acs.org The fluorine at position 3 is less activated and thus less likely to be substituted.

This regioselectivity makes the SNAr reaction a highly efficient and direct route to the desired product. The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the acid formed during the reaction. nih.gov

| Reactant 1 | Reactant 2 | Key Condition | Product |

| 3,4-Difluorobenzaldehyde | Diethylamine | Electron-withdrawing group (aldehyde) para to leaving group (fluorine) | This compound |

This SNAr approach is often preferred due to its high regioselectivity and good yields, providing a more straightforward pathway compared to many multi-step sequential functionalization strategies. acs.org

Nucleophilic Aromatic Substitution (SNAr) Based Synthesis

Mechanistic Considerations of SNAr in Fluorinated Aromatic Systems

The synthesis of compounds like this compound often involves the nucleophilic aromatic substitution (SNAr) reaction as a key step. The mechanism of SNAr in fluorinated systems is distinct from other substitution reactions like SN2 and is heavily influenced by the electronic properties of the substituents on the aromatic ring. core.ac.ukwyzant.com

The generally accepted mechanism is a two-step addition-elimination process. core.ac.ukbyjus.com

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, often a fluorine atom in a precursor molecule). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. stackexchange.comlibretexts.org The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. core.ac.uklibretexts.orgnih.gov

Elimination: The aromaticity is restored in the second, much faster step, where the leaving group is expelled from the Meisenheimer complex. stackexchange.com

The presence of other electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, further stabilizes the anionic intermediate through resonance and induction, increasing the reaction rate. byjus.commasterorganicchemistry.com Conversely, electron-donating groups can decelerate the reaction. In the context of synthesizing this compound, if starting from a difluorinated precursor, the existing diethylamino group would direct the substitution pattern.

Recent studies have also suggested that a mechanistic continuum exists for SNAr reactions, ranging from the classical stepwise process to a concerted (cSNAr) mechanism, particularly for less activated aromatic systems or with certain nucleophiles. nih.govrsc.orgnih.gov In a concerted mechanism, bond formation and bond breaking occur in a single transition state, avoiding the high-energy Meisenheimer intermediate. nih.govnih.gov

| Factor | Effect on Rate | Mechanistic Rationale |

|---|---|---|

| Leaving Group (Halogen) | F > Cl > Br > I | Rate is determined by the stabilization of the Meisenheimer complex, not leaving group ability. Fluorine's high electronegativity provides the greatest stabilization. stackexchange.commasterorganicchemistry.com |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Increases Rate | Stabilize the negative charge of the intermediate through resonance and induction, especially when positioned ortho or para to the leaving group. byjus.com |

| Electron-Donating Groups (e.g., -NR2, -OR) | Decreases Rate | Destabilize the anionic intermediate by increasing electron density on the ring. |

| Nucleophile Strength | Increases Rate | A stronger nucleophile will attack the electron-deficient aromatic ring more readily. |

Multi-component Reactions and Condensation Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnumberanalytics.com These, along with condensation pathways, offer sophisticated routes to complex molecules derived from this compound.

Knoevenagel Condensation Coupled with SNAr

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgorganicreactions.org This reaction can be ingeniously coupled with SNAr in a one-pot, three-component synthesis.

A proposed mechanism for such a sequence involves the initial Knoevenagel condensation of a fluorinated benzaldehyde (like 4-fluorobenzaldehyde) with an active methylene compound. mdpi.comresearchgate.net The resulting product, an α-arylidene-β-ketonitrile, is significantly more electron-deficient than the starting aldehyde. This increased electrophilicity activates the aromatic ring for a subsequent SNAr reaction, where a nucleophile (like a secondary amine) displaces the fluorine atom. mdpi.com This sequence is advantageous because the Knoevenagel product is more reactive towards SNAr than the initial fluorobenzaldehyde. mdpi.com This strategy has been successfully used to synthesize various 4-aminobenzylidene derivatives. researchgate.net

Pfitzinger Reactions and Other Coupling Strategies

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto acid, which then condenses with the carbonyl compound (ketone or aldehyde) to form an imine. wikipedia.orgijsr.net Tautomerization to an enamine, followed by cyclization and dehydration, yields the final quinoline (B57606) product. wikipedia.org While this compound could potentially act as the carbonyl component, the Pfitzinger reaction is more typically performed with enolizable ketones. jocpr.comui.ac.id

Beyond the classic Pfitzinger reaction, the aldehyde functional group enables numerous other coupling strategies. It can participate in various MCRs, such as the Ugi or Passerini reactions, to rapidly build molecular complexity. beilstein-journals.orgnumberanalytics.com For example, a synthetic strategy could involve an Ugi four-component reaction using this compound, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org The resulting Ugi adduct could then undergo a post-condensation cyclization, potentially involving an intramolecular SNAr, to generate complex heterocyclic scaffolds. beilstein-journals.org

Catalytic Methods and Process Optimization in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors can benefit significantly from both homogeneous and heterogeneous catalysis, particularly for the crucial C-N and C-F bond-forming steps.

Homogeneous and Heterogeneous Catalysis in C-N and C-F Bond Formation

C-N Bond Formation: The introduction of the diethylamino group onto the aromatic ring is a critical C-N bond formation step.

Homogeneous Catalysis: The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds. tcichemicals.com This reaction couples an amine with an aryl halide or triflate. In a potential synthesis, 3,4-difluorobenzaldehyde could be reacted with diethylamine using a palladium catalyst (e.g., derived from Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) in the presence of a base.

Heterogeneous Catalysis: For industrial-scale synthesis, heterogeneous catalysts are often preferred for their ease of separation and recyclability. Nickel-based catalysts have been shown to be effective for the amination of fluoro-aromatics. researchgate.net These reactions can proceed via an oxidative addition mechanism, providing a pathway to various aniline (B41778) derivatives. researchgate.net

C-F Bond Formation: While often starting from a fluorinated precursor, catalytic C-F bond formation is a rapidly advancing field.

Homogeneous Catalysis: Palladium-catalyzed nucleophilic fluorination has emerged as a powerful tool. nih.gov The general mechanism involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source (e.g., CsF), and concluding with reductive elimination to form the C-F bond. nih.govdovepress.com Bulky, electron-rich phosphine ligands are crucial for the success of these reactions. nih.gov

Heterogeneous Catalysis: The Halogen Exchange (Halex) process is a well-established industrial method for producing aryl fluorides, where an aryl chloride is treated with a fluoride salt like KF at high temperatures. dovepress.comcas.cngoogle.com This reaction, which proceeds via an SNAr mechanism, can be facilitated by phase-transfer catalysts, which can be considered a form of heterogeneous catalysis.

| Bond Type | Catalysis Type | Example Reaction | Advantages | Challenges |

|---|---|---|---|---|

| C-N Formation | Homogeneous | Buchwald-Hartwig Amination | High activity, mild conditions, broad substrate scope. tcichemicals.com | Catalyst/ligand cost, product contamination with metal, difficult separation. |

| Heterogeneous | Nickel-Catalyzed Amination | Easy catalyst recovery and reuse, suitable for continuous flow processes. researchgate.net | Often requires higher temperatures, may have lower activity than homogeneous counterparts. | |

| C-F Formation | Homogeneous | Palladium-Catalyzed Fluorination | Good functional group tolerance, applicable to complex molecules. nih.gov | Sensitivity to moisture, cost of specialized ligands, fluoride source reactivity. nih.gov |

| Heterogeneous | Halex Process | Cost-effective for large-scale production, uses simple fluoride salts. cas.cn | Limited to electron-deficient substrates, requires high temperatures. dovepress.comcas.cn |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of fluorinated compounds is crucial for minimizing environmental impact. dovepress.com

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. Multi-component reactions are inherently more atom-economical than multi-step linear syntheses.

Use of Safer Solvents and Reagents: Traditional fluorination methods often use hazardous reagents like anhydrous HF or explosive diazonium salts (in the Balz-Schiemann reaction). dovepress.comcas.cn Modern approaches focus on using safer fluoride sources (e.g., KF, CsF) and replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids. arkat-usa.org

Energy Efficiency: Catalytic reactions often proceed under milder conditions (lower temperature and pressure) than stoichiometric processes, thus reducing energy consumption. mdpi.com The use of ultrasound or microwave irradiation can also enhance reaction efficiency and reduce energy input compared to conventional heating.

Catalysis: As discussed, the use of recoverable heterogeneous catalysts or highly efficient homogeneous catalysts reduces waste and allows for more sustainable chemical production. rsc.org Developing catalytic C-F and C-N bond formation strategies is a key aspect of greening the synthesis of molecules like this compound. researchgate.net

By integrating these principles, the synthesis can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformation Studies

Electronic and Steric Effects of Substituents on Aromatic Reactivity

Electron-Donating Influence of the Diethylamino Group

The diethylamino group at the C4 position is a powerful activating group. uobabylon.edu.iq This is primarily due to the nitrogen atom's lone pair of electrons, which can be delocalized into the benzene (B151609) ring through a resonance effect (+M effect). ucalgary.calasalle.edu This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. uobabylon.edu.iqlibretexts.org This strong electron-donating capability via resonance generally outweighs the group's weaker electron-withdrawing inductive effect (-I effect), which arises from the electronegativity of the nitrogen atom. uobabylon.edu.iq Groups with lone pairs on the atom adjacent to the ring are typically strong activators. ucalgary.ca

Combined Inductive and Resonance Effects on the Aromatic Ring

Diethylamino Group (C4): Strongly activating (+M > -I).

Fluorine Atom (C3): Deactivating (-I > +M). wikipedia.org

Aldehyde Group (C1): Strongly deactivating through both resonance and inductive effects (-M, -I). uomustansiriyah.edu.iq

The powerful electron-donating resonance from the diethylamino group is the dominant activating influence, increasing the electron density of the ring, particularly at the ortho and para positions relative to it. However, this is tempered by the strong deactivating inductive effect of the adjacent fluorine atom and the potent electron-withdrawing nature of the aldehyde group. The aldehyde group, in particular, significantly reduces the ring's nucleophilicity. uomustansiriyah.edu.iq The net result is a complex electronic landscape where the ring is activated by one group and deactivated by two others, leading to a reactivity that is highly dependent on the specific reaction conditions and the nature of the attacking electrophile.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing influence of the existing substituents, which affects the stability of the carbocation intermediate (arenium ion). uomustansiriyah.edu.iq

Diethylamino Group (Activating): As a strong activating group, it directs incoming electrophiles to the positions ortho and para to itself (C3 and C5). uobabylon.edu.iq

Fluorine Atom (Deactivating): Halogens are ortho-, para-directors, despite being deactivators. latech.edulibretexts.org The fluorine at C3 would direct incoming electrophiles to the C2 and C4 positions.

Aldehyde Group (Deactivating): The aldehyde is a meta-director, directing electrophiles to the C3 and C5 positions. latech.eduuomustansiriyah.edu.iq

When considering the additive effects, the most powerful activating group typically governs the regioselectivity. latech.edu In this case, the diethylamino group is the strongest directing group. It strongly favors substitution at its ortho positions, C3 and C5. Since the C3 position is already occupied by fluorine, the primary site for electrophilic attack is the C5 position. This is reinforced by the aldehyde group, which also directs meta to the C5 position. While the fluorine directs to C2, this position is sterically hindered by the adjacent aldehyde group and is meta to the strongly activating diethylamino group, making it a less favorable site for substitution. Therefore, electrophilic aromatic substitution on 4-(Diethylamino)-3-fluorobenzaldehyde is predicted to occur predominantly at the C5 position.

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site of chemical reactivity in this compound, susceptible to a variety of transformations, most notably oxidation.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH). This transformation is a fundamental reaction in organic synthesis. For instance, the oxidation of a similar compound, 4-[¹⁸F]fluorobenzaldehyde, to 4-[¹⁸F]fluorobenzoic acid is a key step in the synthesis of certain radiochemicals. nih.gov

A range of oxidizing agents can accomplish this conversion, from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid to milder reagents that are selective for aldehydes. The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. The general reaction involves the conversion of the formyl C-H bond into a C-O bond. nih.gov This process is central to creating derivatives for various applications, including the synthesis of bioactive compounds and materials. researchgate.net

| Reactant | Product | Transformation | Potential Oxidizing Agents |

|---|---|---|---|

| This compound | 4-(Diethylamino)-3-fluorobenzoic acid | Aldehyde to Carboxylic Acid | KMnO₄, CrO₃/H₂SO₄, Ag₂O (Tollens' reagent), Sodium chlorite (B76162) (NaClO₂) |

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (4-(diethylamino)-3-fluorophenyl)methanol. This transformation is a standard reaction in organic synthesis, typically achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial addition results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product. A catalytic amount of sodium methoxide (B1231860) can be used to stabilize NaBH₄ in methanol, allowing for efficient reduction. researchgate.netabo.fi The use of solid NaBH₄ in flow chemistry systems has also been demonstrated as an effective method for aldehyde reductions. researchgate.net

| Reactant | Reagent | Solvent | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (4-(diethylamino)-3-fluorophenyl)methanol | Room Temperature |

Nucleophilic Addition Reactions, e.g., Schiff Base Formation

The carbonyl group in this compound is electrophilic and susceptible to nucleophilic addition. A prominent example of this reactivity is the formation of Schiff bases (or imines) through condensation with primary amines. mdpi.com Schiff bases derived from substituted aldehydes, such as 4-(diethylamino)salicylaldehyde (B93021), are readily synthesized and form stable complexes with various metal ions. researchgate.netresearchgate.net

The reaction is typically catalyzed by a small amount of acid and involves a two-step mechanism. First, the lone pair of the primary amine's nitrogen atom attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. A proton transfer then occurs to form a neutral carbinolamine. In the second step, the carbinolamine is protonated by the acid catalyst, which turns the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final Schiff base product. This reaction is generally reversible and often driven to completion by removing the water formed during the reaction.

| Aldehyde | Primary Amine | Product Class | Conditions |

|---|---|---|---|

| This compound | Aniline (B41778) | N-(4-(diethylamino)-3-fluorobenzylidene)amine Derivative | Methanol or Ethanol, Reflux, Acid Catalyst |

| p-Chloroaniline | |||

| p-Methoxyaniline |

Reactivity at the Fluorinated Carbon Position

Nucleophilic Displacement Reactions

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing inductive effect of the fluorine atom, combined with the resonance-withdrawing effect of the para-aldehyde group, makes the carbon atom to which the fluorine is attached electron-deficient and thus a target for nucleophiles. core.ac.uknih.gov

The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.ukstackexchange.com The high electronegativity of fluorine helps to stabilize this negatively charged intermediate through its inductive effect, which lowers the activation energy of this step. stackexchange.com In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. core.ac.ukstackexchange.com This reactivity allows for the synthesis of a variety of derivatives by displacing the fluorine with oxygen, nitrogen, or sulfur nucleophiles. beilstein-journals.org

| Reactant | Nucleophile | Base/Solvent | Product |

|---|---|---|---|

| This compound | Methanol (forms CH₃O⁻) | KOH / Methanol | 4-(Diethylamino)-3-methoxybenzaldehyde |

| Thiophenol | K₂CO₃ / DMF | 4-(Diethylamino)-3-(phenylthio)benzaldehyde | |

| Morpholine | K₂CO₃ / DMF | 4-(Diethylamino)-3-morpholinobenzaldehyde |

Cross-Coupling Reactions for C-C Bond Formation

The formation of new carbon-carbon bonds at the fluorinated carbon position can potentially be achieved through transition-metal-catalyzed cross-coupling reactions. While C-F bonds are generally strong and less reactive than other carbon-halogen bonds in cross-coupling, advancements have been made in this area, particularly for polyfluoroarenes. nih.govmdpi.com

Reactions like the Suzuki-Miyaura coupling, which typically use a palladium catalyst, can join an aryl halide with an organoboron compound (e.g., a boronic acid). beilstein-journals.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl fluoride (B91410) to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. beilstein-journals.org The application of this methodology would allow for the synthesis of biaryl compounds or the introduction of various alkyl or alkenyl groups at the C3 position of the benzaldehyde (B42025) ring.

| Aryl Fluoride | Coupling Partner | Catalyst System | Hypothetical Product |

|---|---|---|---|

| This compound | Phenylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | 4'-(Diethylamino)-[1,1'-biphenyl]-3-carbaldehyde |

Thermodynamic and Kinetic Aspects of Chemical Transformations

The reactivity of this compound is governed by thermodynamic and kinetic factors influenced by its substituents. A reaction is under kinetic control if the product distribution is determined by the relative rates of formation, while it is under thermodynamic control if the product ratio reflects the relative stabilities of the products at equilibrium. masterorganicchemistry.compressbooks.pub

In the case of nucleophilic aromatic substitution at the C-F bond, the kinetics are largely determined by the stability of the Meisenheimer complex intermediate. stackexchange.com The rate-determining step is the formation of this high-energy intermediate. stackexchange.com The strongly electronegative fluorine atom stabilizes the negative charge in the complex via its inductive effect, thereby lowering the activation energy and increasing the reaction rate compared to other halogens like chlorine or bromine. stackexchange.com Thermodynamic studies of gas-phase proton transfer reactions involving fluorobenzaldehydes have provided insight into the stability of related charged species, which can be correlated with reactivity. rsc.org

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons in the 4-(Diethylamino)-3-fluorobenzaldehyde molecule. The expected spectrum would show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the diethylamino group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each signal to a specific proton.

¹³C NMR spectroscopy is employed to identify all unique carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons (some of which would show splitting due to coupling with the fluorine atom), and the carbons of the ethyl groups.

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms within a molecule. A ¹⁹F NMR spectrum of this compound would provide information on the electronic environment of the fluorine atom on the benzene (B151609) ring. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and coupling with nearby protons would provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₁H₁₄FNO) by comparing the experimentally measured exact mass with the calculated theoretical mass.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected for the C=O stretching of the aldehyde, C-F stretching, C-N stretching of the amino group, and various vibrations associated with the substituted benzene ring.

Based on a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound this compound, pertaining to the requested analytical methods, is not available in the public domain.

Detailed searches for Fourier-Transform Infrared (FT-IR) spectroscopy, Fourier-Transform Raman (FT-Raman) spectroscopy, Electronic Absorption (UV-Vis) spectroscopy, and single-crystal X-ray diffraction (XRD) data for this specific molecule did not yield any published results.

Consequently, the generation of an article with the specified outline and content is not possible without the foundational experimental data for this compound. The strict requirement to focus solely on this compound and not introduce information from related molecules prevents the use of analogous data.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in the analysis and purification of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique frequently used to monitor the progress of organic reactions and to assess the purity of a sample. libretexts.org The principle involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), typically silica gel or alumina. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates, resulting in their separation. libretexts.org

For this compound, TLC on silica gel plates is a suitable method for routine analysis. rsc.org Visualization of the separated spots can often be achieved under UV light, as aromatic aldehydes typically exhibit UV absorbance. rsc.org The position of a compound on the developed chromatogram is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

While specific Rf values for this compound are not extensively reported in the literature, appropriate mobile phase systems can be inferred from those used for structurally similar compounds. A common starting point for the TLC analysis of substituted benzaldehydes is a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the mobile phase is adjusted to achieve optimal separation, ideally with Rf values between 0.2 and 0.8.

Table 1: Representative TLC Conditions for Substituted Benzaldehydes

| Compound | Stationary Phase | Mobile Phase (Eluent System) | Detection Method |

| 4-Fluorobenzaldehyde (B137897) derivatives | Silica Gel 60 F254 | Petroleum ether/Ethyl acetate | UV Light |

| 4-Chlorobenzaldehyde derivatives | Silica Gel 60 F254 | n-Hexane/Ethyl acetate | UV Light |

| 4-(Diethylamino)salicylaldehyde (B93021) derivatives | Silica Gel 60 F254 | Not specified | UV Light rsc.org |

This table presents typical conditions used for compounds structurally related to this compound and serves as a guide for developing a specific TLC method.

Column chromatography is a preparative technique used to separate and purify larger quantities of chemical compounds from a mixture. scispace.com The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, most commonly silica gel. scispace.com The crude sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column, either by gravity or under pressure (flash chromatography). The separated components are collected in fractions as they exit the column.

The purification of this compound following its synthesis is effectively achieved using column chromatography. Based on procedures for analogous compounds, silica gel is the preferred stationary phase. chemicalbook.commdpi.com The selection of the eluent system is critical for successful separation and is often guided by preliminary TLC analysis. A solvent system that provides good separation of the target compound from its impurities on a TLC plate is a suitable starting point for column chromatography.

For substituted benzaldehydes, gradient elution is often employed. This involves starting with a less polar solvent system and gradually increasing the polarity by adding a more polar solvent. This technique allows for the efficient elution of compounds with varying polarities. For instance, in the purification of related fluorobenzaldehyde derivatives, mixtures of petroleum ether and ethyl acetate have been successfully used. beilstein-journals.org

Table 2: Illustrative Column Chromatography Conditions for Purification of Substituted Benzaldehydes

| Compound Class | Stationary Phase | Eluent System (Mobile Phase) | Elution Technique |

| Substituted Benzaldehydes | Silica Gel | n-Hexane/Ethyl acetate | Gradient or Isocratic |

| Phenylacetonitrile derivatives | Silica Gel | Not specified | Not specified |

| N-benzyl α-aminophosphonates from aldehydes | Silica Gel | Ethyl acetate/Hexane (70:30) | Flash Chromatography mdpi.com |

| Trifluoromethyl benzimidothioates from aldehydes | Silica Gel | Petroleum ether/Ethyl acetate (e.g., 9:1 or 8:2) | Flash Column Chromatography beilstein-journals.org |

This table illustrates common conditions for the column chromatographic purification of compounds with similar structural features to this compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular properties of organic compounds.

Molecular Geometry Optimization

The initial step in a computational study involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). This process determines key structural parameters. For 4-(Diethylamino)-3-fluorobenzaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles. The presence of the bulky diethylamino group and the fluorine atom ortho to it would likely result in some degree of steric strain, potentially causing the diethylamino group to twist out of the plane of the benzene (B151609) ring. This twisting would affect the electronic conjugation and, consequently, the molecule's properties.

Typical Parameters Calculated in Geometry Optimization:

| Parameter Type | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C-F, C-C). |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-C, C-C-N, F-C-C). |

| Dihedral Angles | The angle between two intersecting planes, used to describe the planarity of the molecule. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO would be expected to be localized primarily on the electron-rich diethylamino group and the aromatic ring. The LUMO would likely be centered on the electron-deficient benzaldehyde (B42025) moiety. A small HOMO-LUMO gap would suggest a molecule that is more reactive and can be easily excited.

Key FMO Parameters:

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Prediction of Electronic Properties and Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors help in predicting how the molecule will behave in a chemical reaction.

Common Reactivity Descriptors:

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful tool for predicting electronic absorption spectra and understanding electronic transitions.

Modelling of Electronic Absorption Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This involves calculating the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands. For this compound, the spectrum would likely be dominated by π → π* transitions, characteristic of conjugated aromatic systems. The strong electron-donating and withdrawing groups would likely cause a significant intramolecular charge transfer (ICT) character in the lowest energy transition, resulting in a strong absorption band at a relatively long wavelength.

Typical TD-DFT Output for Spectral Analysis:

| Parameter | Description |

| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. |

| Wavelength (λmax) | The wavelength of maximum absorption for a given electronic transition. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a specific electronic transition. |

| Orbital Contribution | Identifies which molecular orbitals are primarily involved in the transition (e.g., HOMO → LUMO). |

Investigation of Excited-State Charge-Transfer Phenomena

The presence of both a strong donor (diethylamino) and an acceptor (aldehyde) group on the same aromatic ring makes this compound a classic "push-pull" system, prone to intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, there is a significant shift of electron density from the donor to the acceptor part of the molecule. TD-DFT can model this phenomenon by analyzing the electron density distribution in both the ground and excited states. This charge transfer is fundamental to the molecule's potential applications in areas such as fluorescent probes and nonlinear optics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modelling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally observed data. For benzaldehyde derivatives, QSAR and QSPR can predict various endpoints, from reaction kinetics to biological interactions, aiding in the design of new molecules with desired characteristics. nih.govresearchgate.net

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship described by the equation:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (hydrogen).

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect (both resonance and inductive) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to electronic effects. wikipedia.orgdalalinstitute.com

For this compound, the aldehyde group is the reaction center, and its reactivity is modulated by the fluoro and diethylamino substituents.

Fluorine (at position 3, meta): Fluorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). At the meta position, its resonance effect is negligible. Therefore, its Hammett constant (σ_meta) is positive, indicating it withdraws electron density from the aromatic ring, making the aldehyde carbon more electrophilic.

Diethylamino group (at position 4, para): The nitrogen atom has a lone pair of electrons that it can donate to the aromatic ring through resonance (+R effect). This effect is significantly stronger than its electron-withdrawing inductive effect (-I). Consequently, the diethylamino group is a strong electron-donating group, and its Hammett constant (σ_para) is negative. This increases electron density on the ring and deactivates the aldehyde group toward nucleophilic attack.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -F | meta | +0.34 | Electron-withdrawing |

| -N(C₂H₅)₂ | para | -0.83 | Strongly electron-donating |

Studies on the reactions of various substituted benzaldehydes have demonstrated a good correlation between reaction rates and Hammett substituent constants. researchgate.netresearchgate.net For instance, in condensation reactions, electron-withdrawing groups typically accelerate the rate (positive ρ value), while electron-donating groups retard it. researchgate.net The magnitude and sign of the reaction constant, ρ, provide insight into the reaction mechanism; a positive ρ indicates that the reaction is facilitated by a decrease in electron density at the reaction center, suggesting the build-up of negative charge in the transition state. wikipedia.orgdalalinstitute.com

Beyond Hammett constants, a wide array of computational parameters, or molecular descriptors, can be calculated to build more sophisticated QSAR/QSPR models. These descriptors quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For benzaldehyde derivatives, these models have been used to predict activities such as enzyme inhibition and toxicity. nih.govresearchgate.net

Commonly used computational parameters include:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These parameters describe the electronic distribution and susceptibility to electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These relate to the size and shape of the molecule, which can be crucial for its ability to fit into an active site.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

In a typical QSAR study, these descriptors are calculated for a series of related compounds, and statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to find the best correlation with the observed biological activity. mdpi.com For example, a 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models, highlighting the importance of steric and electrostatic fields for inhibitory activity. nih.gov

| Descriptor Type | Example Parameter | Information Provided |

|---|---|---|

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Electronic | Atomic Partial Charge | Distribution of electron density |

| Steric | Molecular Volume | Overall size and bulkiness |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

Molecular Docking and Dynamic Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

4-(Diethylamino)benzaldehyde (B91989) (DEAB), a compound structurally similar to this compound, is a well-known inhibitor of aldehyde dehydrogenases (ALDHs), a family of enzymes overexpressed in certain cancer types. nih.govacs.org Docking studies of DEAB analogues have been performed to understand their binding to various ALDH isoforms, such as ALDH1A3 and ALDH3A1. acs.orgresearchgate.net

These studies reveal that the benzaldehyde scaffold typically positions itself within the enzyme's active site. The aldehyde group is often crucial for binding, forming hydrogen bonds with key amino acid residues. For instance, docking studies of benzyloxybenzaldehyde derivatives in the ALDH1A3 binding site showed the aldehyde group forming a hydrogen bond with an arginine residue (R139). mdpi.com The substituted phenyl ring fits into a hydrophobic cavity, making favorable contacts with nonpolar residues. mdpi.com

For this compound, a docking simulation would likely predict:

The aldehyde group acting as a hydrogen bond acceptor, potentially interacting with residues like Cysteine or Arginine in the catalytic site.

The diethylamino group extending into a specific pocket, where its hydrophobic ethyl chains can form van der Waals interactions.

The fluorine atom potentially forming specific interactions, such as halogen bonds or dipole-dipole interactions, which could enhance binding affinity or selectivity.

| Target Enzyme | Key Interacting Residues (Hypothetical for the Title Compound) | Type of Interaction |

|---|---|---|

| ALDH1A3 | Arg, Cys | Hydrogen Bonding (with Aldehyde) |

| Phe, Trp, Leu | Hydrophobic Interactions (with Phenyl Ring) | |

| Various | Van der Waals (with Diethylamino Group) |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. nih.gov For a flexible molecule like this compound, rotation around single bonds gives rise to multiple conformers. The key rotational degrees of freedom are the C(ring)-CHO bond and the C(ring)-N bond.

Aldehyde Group Conformation: Substituted benzaldehydes generally prefer a planar conformation where the aldehyde group is coplanar with the aromatic ring to maximize conjugation. Two such planar conformers are possible, with the C=O bond pointing away from (trans) or towards (cis) the substituent at position 3 (the fluorine atom). Steric hindrance usually dictates the more stable form.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface by systematically rotating these bonds. This allows for the identification of local and global energy minima, which correspond to the stable conformers. A study on the related 4-(dimethylamino)benzaldehyde (B131446) showed that the dimethylamine and aldehyde groups are essentially coplanar with the benzene ring in the crystalline state. nih.gov The presence of the ortho-fluoro substituent (relative to the diethylamino group) in this compound could introduce some steric strain, potentially causing slight out-of-plane twisting to achieve the lowest energy conformation. The relative energies of these conformers determine their population at a given temperature.

Derivatives, Analogues, and Structure Reactivity Relationship Srr Studies

Rational Design of Analogues with Modulated Chemical Characteristics

The rational design of analogues based on the 4-(diethylamino)-3-fluorobenzaldehyde scaffold aims to fine-tune properties such as enzyme inhibitory activity, selectivity, and chemical reactivity for conjugation. mdpi.com Key strategies involve systematic modifications of the amino substituent, altering the position of the fluorine atom, and functionalizing the aldehyde group.

Systematic Variation of Amino Substituent Size and Basicity

The nature of the amino group at the 4-position is a critical determinant of biological activity. Studies on the closely related 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold have shown that modifying the alkyl substituents on the nitrogen atom significantly impacts inhibitory potency against ALDH isoforms. nih.gov

Early research indicated that increasing the alkyl chain length from methyl to propyl could enhance potency. For instance, 4-(dipropylamino)benzaldehyde (B1213418) was found to be a more potent inhibitor of ALDH1 than DEAB, whereas 4-(dimethylamino)benzaldehyde (B131446) and 4-(dibutylamino)benzaldehyde (B1361179) showed lower binding affinity. nih.gov This suggests that the size and lipophilicity of the amino substituent play a crucial role in the interaction with the enzyme's binding pocket.

More recent and comprehensive studies on a library of DEAB analogues have provided detailed structure-activity relationships (SAR). By replacing the diethylamino group with other cyclic or acyclic secondary amines, researchers have modulated both the potency and selectivity of ALDH inhibition. For example, analogues incorporating diisopropylamine (B44863) or piperidine (B6355638) moieties have demonstrated varied inhibitory profiles against different ALDH isoforms like ALDH1A3 and ALDH3A1. nih.gov The substitution of the diethylamino group influences the electronic properties and steric bulk at the para position, which in turn affects binding affinity within the catalytic pocket of ALDH enzymes.

| Compound | Amino Substituent | ALDH1A3 IC₅₀ (µM) |

|---|---|---|

| DEAB | Diethylamino | 10.7 |

| Analogue 1 | Dipropylamino | 2.53 |

| Analogue 2 | Diisopropylamino | 0.63 |

| Analogue 3 | Piperidino | 1.53 |

| Analogue 4 | Morpholino | >50 |

Data derived from studies on the 4-(diethylamino)benzaldehyde (DEAB) scaffold. The IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Positional Isomerism of Fluorine and its Impact on Reactivity

The position of the fluorine atom on the benzaldehyde (B42025) ring profoundly affects the molecule's electronic properties and, consequently, its chemical reactivity. In this compound, the fluorine atom is meta to the aldehyde group and ortho to the strongly electron-donating diethylamino group. This positioning influences the susceptibility of the aromatic ring to nucleophilic substitution and the reactivity of the aldehyde.

The synthesis of 4-(dialkylamino)benzaldehydes often proceeds via nucleophilic aromatic substitution (SNAr) of a 4-fluorobenzaldehyde (B137897) precursor. researchgate.net In this case, the fluorine atom is para to the electron-withdrawing aldehyde group, which activates it toward nucleophilic attack by an amine.

Functionalization of the Aldehyde Group in Analogues

The aldehyde group is a versatile functional handle for creating a diverse range of analogues and conjugates. It readily undergoes reactions with nucleophiles, particularly amines and their derivatives, to form new carbon-nitrogen bonds. jeeadv.ac.in

Common functionalizations include:

Hydrazone Formation: Aldehydes react with hydrazides to form stable hydrazones. This reaction has been used to link 4-(dialkylamino)benzaldehydes to other molecules, such as isonicotinic or salicylic (B10762653) hydrazides. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) derivatives yields oximes. This chemistry is mild and efficient, suitable for creating stable linkages under physiological conditions. thermofisher.com

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine or iminium ion, which is then reduced (e.g., with sodium borohydride) to form a stable amine linkage.

Wittig Reaction: The aldehyde can be converted to an alkene, allowing for the extension of the carbon scaffold.

Condensation Reactions: Aldehydes are key substrates in various condensation reactions, such as the Knoevenagel condensation, which can be used to introduce further functional complexity.

These transformations allow for the conjugation of the this compound core to other pharmacophores, fluorescent tags, or solid supports, expanding its utility in medicinal chemistry and chemical biology. thermofisher.com

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from the this compound scaffold involves either modifying the core benzaldehyde ring or attaching complex heterocyclic systems.

Benzaldehyde Scaffold Expansion and Modification

Expanding the benzaldehyde scaffold involves introducing additional substituents onto the aromatic ring. These modifications are designed to explore new binding interactions with target proteins and to modulate the physicochemical properties of the molecule. Based on studies of the related DEAB scaffold, various functional groups can be introduced. nih.gov

A general synthetic route involves the nucleophilic aromatic substitution of a polysubstituted fluorobenzaldehyde precursor with diethylamine (B46881). For example, starting with 3,4-difluorobenzaldehyde (B20872) or other 4-fluoro-3-substituted-benzaldehydes allows for the regioselective introduction of the diethylamino group at the 4-position, leaving the substituent at the 3-position.

Key modifications and their observed effects in related systems include:

Nitro Group: Introduction of a nitro group at the 3-position (meta to the aldehyde) has been shown to significantly increase inhibitory activity against ALDH3A1. Docking studies suggest this group may form additional interactions with residues in the enzyme's active site. nih.gov

Methoxy (B1213986) Group: A methoxy group can influence the electronic profile and conformation of the molecule.

Halogens (Cl, Br): Introducing other halogens can alter the lipophilicity and electronic nature of the scaffold, impacting both binding and reactivity.

| Compound | Substituent at Position 3 | ALDH3A1 IC₅₀ (µM) |

|---|---|---|

| DEAB | -H | 5.67 |

| Analogue 5 (with Diethylamine at C4) | -NO₂ | 1.61 |

| Analogue 6 (with Dipropylamine (B117675) at C4) | -NO₂ | 1.29 |

| Analogue 7 | -OCH₃ | >50 |

| Analogue 8 | -Cl | >50 |

Data derived from studies on the 4-(dialkylamino)benzaldehyde scaffold. The IC₅₀ values represent the concentration required for 50% inhibition of the enzyme.

Heterocyclic Conjugates

The aldehyde functionality of this compound is an excellent anchor point for the synthesis of heterocyclic conjugates. Such derivatives are of great interest as they can combine the pharmacological profile of the aminobenzaldehyde core with the diverse biological activities associated with different heterocyclic systems. rsc.org

Synthetic strategies often involve multi-component reactions where the aldehyde, a source of nitrogen (like an amine or hydrazine), and a third component react in a one-pot synthesis to build the heterocyclic ring. nih.gov

Examples of accessible heterocyclic systems include:

Pyrazoles: Reaction of the aldehyde with hydrazines and a suitable third component can yield pyrazole (B372694) derivatives. scirp.org

Pyrimidines: Condensation reactions involving amidines can be used to construct pyrimidine (B1678525) rings. rsc.org

Triazoles: The aldehyde can be modified into a component suitable for click chemistry or other cycloaddition reactions to form triazoles. mdpi.com

Quinolines: Acid-catalyzed heteroannulation reactions between o-aminobenzaldehydes (which could be derived from the title compound) and alkynes can produce quinoline (B57606) scaffolds. researchgate.net

Benzimidazoles: Condensation of the aldehyde with o-phenylenediamines is a standard method for synthesizing 2-substituted benzimidazoles.

The characterization of these novel derivatives relies on standard spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy, to confirm their structures.

Correlation of Structural Features with Chemical Reactivity Profiles

The chemical reactivity of this compound is primarily governed by its three key functional groups: the aldehyde, the fluorine atom, and the diethylamino group, all attached to a central benzene ring. The interplay between these groups significantly influences the molecule's reactivity profile.

The aldehyde group (-CHO) is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic reactions. It is inherently reactive towards nucleophiles, such as amines. whiterose.ac.uk The fluorine atom at the meta-position relative to the aldehyde is subject to nucleophilic aromatic substitution. This reaction is facilitated by the electron-withdrawing nature of the para-aldehyde group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. whiterose.ac.ukacs.org

Structure-activity relationship (SAR) studies on analogues of the related compound 4-(Diethylamino)benzaldehyde (DEAB) have provided significant insights into how structural modifications impact biological reactivity, particularly as inhibitors of aldehyde dehydrogenase (ALDH) isoforms. whiterose.ac.ukacs.org ALDHs are enzymes that are overexpressed in various types of tumors. acs.org By synthesizing a library of analogues, researchers have been able to probe how different substituents affect inhibitory potency and selectivity against specific ALDH isoforms like ALDH1A3 and ALDH3A1. whiterose.ac.ukacs.org

Key findings from these studies indicate that inhibitory activity is closely linked to three main structural features:

Lipophilicity of the para-substituted functional group: The nature of the amino group at the 4-position influences the compound's interaction with the enzyme.

Side chain flexibility: The rotational freedom of the substituents can affect how well the molecule fits into the enzyme's active site.

The meta-substituted functional group: The presence and nature of a substituent at the 3-position (such as the fluorine in this compound) are critical for activity. whiterose.ac.uk

For instance, studies comparing analogues with diethylamine versus dipropylamine at the para-position have shown variations in potency against ALDH3A1, highlighting the importance of the lipophilicity and size of the alkyl groups on the amine. whiterose.ac.uk

| Structural Feature | Modification | Observed Effect on Reactivity/Activity | Reference |

|---|---|---|---|

| Para-substituted Amino Group | Varying alkyl groups (e.g., diethyl vs. dipropyl) | Alters lipophilicity and steric bulk, impacting potency against ALDH isoforms. | whiterose.ac.uk |

| Meta-substituent | Presence of groups like halogens (e.g., fluorine) or methoxy groups | Influences electronic properties and binding interactions within the enzyme active site. | whiterose.ac.ukacs.org |

| Aldehyde Group | Core functional group | Essential for interaction with the enzyme; its electronic influence facilitates nucleophilic substitution at other ring positions during synthesis. | whiterose.ac.ukacs.org |

Investigation of Molecular Recognition Properties in Derivatives

The ability of this compound derivatives to act as enzyme inhibitors is a direct consequence of their molecular recognition properties. These molecules are designed to specifically bind to target biomolecules, such as the active site of an enzyme, thereby modulating its activity.

Kinetic studies on potent DEAB analogues have shown that they often act as competitive inhibitors of ALDH isoforms. whiterose.ac.ukacs.org Competitive inhibition occurs when the inhibitor molecule reversibly binds to the same active site as the enzyme's natural substrate. This mode of action is a clear demonstration of molecular recognition, as the inhibitor's structure is complementary to the enzyme's active site.

The strength of this molecular recognition is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies tighter binding and more effective molecular recognition. For example, certain DEAB analogues have demonstrated Ki values in the sub-micromolar range, indicating they are excellent and potent inhibitors of their target ALDH isoforms. whiterose.ac.ukacs.org

Specifically, analogue 14 (4-(dipropylamino)-3-methoxybenzaldehyde) was identified as a potent competitive inhibitor of ALDH1A3 with a Ki value of 0.46 ± 0.15 μM. whiterose.ac.ukacs.org Similarly, analogues 18 (3-chloro-4-(diethylamino)benzaldehyde) and 19 (3-chloro-4-(dipropylamino)benzaldehyde) were found to be excellent competitive inhibitors of ALDH3A1, with Ki values of 0.30 ± 0.06 μM and 0.24 ± 0.04 μM, respectively. whiterose.ac.ukacs.org This data underscores the precise molecular recognition driven by the specific structural features of these derivatives.

| Compound No. | Structure | Target Isoform | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |

|---|---|---|---|---|---|---|

| 14 | 4-(Dipropylamino)-3-methoxybenzaldehyde | ALDH1A3 | 0.63 | 0.46 ± 0.15 | Competitive | whiterose.ac.ukacs.org |

| 18 | 3-Chloro-4-(diethylamino)benzaldehyde | ALDH3A1 | 1.61 | 0.30 ± 0.06 | Competitive | whiterose.ac.ukacs.org |

| 19 | 3-Chloro-4-(dipropylamino)benzaldehyde | ALDH3A1 | 1.29 | 0.24 ± 0.04 | Competitive | whiterose.ac.ukacs.org |

Advanced Research Applications in Chemical Sciences

Versatile Intermediate in Organic Synthesis

The strategic placement of functional groups on the benzaldehyde (B42025) ring makes 4-(Diethylamino)-3-fluorobenzaldehyde a key starting material for the construction of more complex molecules. The aldehyde group is amenable to a wide range of chemical transformations, while the fluorinated and aminated phenyl ring provides a core structure for elaboration.

In medicinal chemistry and drug discovery, molecular scaffolds provide the foundational structure upon which functional groups are appended to create new therapeutic agents. mdpi.com this compound serves as a valuable building block for creating diverse molecular architectures. fluorochem.co.uk Its parent compound, 4-(diethylamino)benzaldehyde (B91989) (DEAB), has been extensively used as a scaffold to synthesize a library of analogues aimed at inhibiting specific enzymes. nih.govresearchgate.net The introduction of a fluorine atom at the 3-position, as in this compound, allows chemists to fine-tune the electronic and steric properties of the resulting scaffolds. This modification can influence biological activity, metabolic stability, and binding affinity to target proteins. For instance, fluorinated benzimidazole (B57391) derivatives, which can be synthesized from corresponding benzaldehydes, have been investigated for their ability to interact with DNA and for their potential as antimicrobial agents. nih.gov

Beyond complex scaffolds, this compound is a precursor for the synthesis of various fine chemicals and specialized intermediates. The reactivity of the aldehyde group allows for its conversion into other functional groups such as alcohols, carboxylic acids, or imines, opening pathways to a wide array of derivatives. acs.org The synthesis of analogues often involves nucleophilic aromatic substitution, where the fluorine atom on a precursor like 4-fluoro-3-nitrobenzaldehyde (B1361154) is displaced by diethylamine (B46881). researchgate.net This highlights the general synthetic strategies used to produce such substituted benzaldehydes. These intermediates are crucial in industries that produce pharmaceuticals, agrochemicals, and dyes. nbinno.comgoogle.com For example, the non-fluorinated analogue, 4-(Diethylamino)benzaldehyde, is a key intermediate for photosensitive dyes, optical brighteners, and pharmaceutical active ingredients. nbinno.com The inclusion of the fluorine atom can enhance the properties of these end products, for example, by improving the stability or altering the color of a dye.

Exploration in Materials Science Research

The electronic characteristics of this compound make it an interesting candidate for research in materials science, particularly for applications requiring specific optical and electronic properties.

The structure of this compound contains both a strong electron-donating group (-N(Et)₂) and electron-withdrawing groups (-CHO, -F), creating a "push-pull" system. This intramolecular charge-transfer characteristic is highly sought after in the design of organic electronic materials. Such molecules can exhibit significant dipole moments and polarizability, which are crucial for applications in organic semiconductors, nonlinear optics, and electro-optic devices. Researchers can incorporate this benzaldehyde derivative into larger polymeric or molecular systems to impart these desired electronic traits.

The same electronic push-pull features that are valuable for electronic materials also make this compound and its derivatives promising for optical materials. These molecules can form the core of chromophores used in dyes and pigments. The specific substitutions on the aromatic ring influence the molecule's absorption and emission spectra. The fluorine atom can enhance photostability and modulate the fluorescent properties of materials it is incorporated into. These characteristics are advantageous in the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and advanced imaging agents.

Development of Chemical and Biochemical Probes

A significant area of application for this compound and its close analogues is in the development of probes for detecting and studying biological molecules and processes.

The non-fluorinated parent compound, 4-(diethylamino)benzaldehyde (DEAB), is widely known as a pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov ALDHs are overexpressed in various cancer types, and their activity is often used as a marker for cancer stem cells. researchgate.net DEAB is a critical component of the Aldefluor assay, which identifies cell populations with high ALDH activity. nih.gov

Researchers have synthesized and studied numerous analogues of DEAB, including fluorinated versions, to develop more potent and isoform-selective ALDH inhibitors. researchgate.net These new compounds can serve as more precise biochemical probes to study the specific roles of different ALDH isoforms in disease. For example, a study involving 40 DEAB analogues identified compounds with potent inhibitory activity against specific isoforms like ALDH1A3 and ALDH3A1. researchgate.netacs.org The development of such selective probes is crucial for understanding complex biological systems and for designing targeted therapeutics. semanticscholar.orgrsc.org

Interactive Data Table: Properties of Related Benzaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Role |

| 4-(Diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | Pan-inhibitor of ALDH enzymes. nih.gov |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Member of the benzaldehyde class. nih.gov |

| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Chemical synthesis intermediate. chemicalbook.com |

| 4-(Dimethylamino)-3-fluorobenzaldehyde | C₉H₁₀FNO | 167.18 | Organic compound with biological activity. nih.gov |

Chemosensor Development

While direct studies focusing on this compound as a primary component in chemosensor development are not extensively documented in publicly available research, the broader class of 4-(diethylamino)benzaldehyde derivatives has been explored for such applications. These molecules often serve as fluorogenic and chromogenic platforms for the detection of various analytes.

The fundamental principle behind their use as chemosensors lies in the modulation of their intramolecular charge transfer (ICT) characteristics upon interaction with a target analyte. The diethylamino group acts as a strong electron donor, and the benzaldehyde moiety functions as an electron acceptor. This donor-acceptor architecture can lead to changes in fluorescence or color upon binding with ions or other molecules.

For instance, derivatives of 4-(diethylamino)salicylaldehyde (B93021) have been synthesized to create fluorescent probes. One such example is 4-(diethylamino) salicylaldehyde (B1680747) nicotinoyl hydrazone (SBN), which has been developed as an ultra-sensitive multi-channel fluorescence probe for the detection of Al³⁺ in aqueous solutions researchgate.net. The interaction with the metal ion alters the electronic properties of the molecule, resulting in a detectable change in its fluorescence emission.

The design of such chemosensors often involves modifying the benzaldehyde ring with specific functional groups to enhance selectivity and sensitivity towards a particular analyte. The introduction of a fluorine atom at the 3-position, as in this compound, could potentially influence the electronic properties and binding affinity of the molecule, making it a candidate for the development of novel chemosensors. However, specific research to validate this potential is not yet prominent.

Probes for Biochemical Assays

In the realm of biochemical assays, derivatives of 4-(diethylamino)benzaldehyde have been extensively investigated as inhibitors and probes for aldehyde dehydrogenases (ALDHs). nih.gov ALDHs are a superfamily of enzymes that play a crucial role in cellular detoxification by metabolizing aldehydes. nih.gov The parent compound, 4-(diethylamino)benzaldehyde (DEAB), is a well-known pan-inhibitor of ALDH isoforms and is commonly used in the Aldefluor assay to identify and isolate cell populations with high ALDH activity, a characteristic often associated with cancer stem cells. nih.gov

Recent research has focused on synthesizing analogues of DEAB to develop more potent and isoform-selective inhibitors. acs.orgresearchgate.net A study on the expansion of the 4-(diethylamino)benzaldehyde scaffold involved the synthesis and evaluation of 40 DEAB analogues. acs.orgresearchgate.net While this compound was not among the most potent inhibitors identified in this specific study, the research provides valuable insights into the structure-activity relationship of this class of compounds. The synthesis of these analogues is typically achieved through nucleophilic aromatic substitution, where a fluorine-containing benzaldehyde is reacted with a secondary amine like diethylamine. acs.org

The inhibitory activity of these compounds is assessed through biochemical assays that measure the rate of aldehyde oxidation by specific ALDH isoforms in the presence of the inhibitor. The potency is often reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, certain analogues have shown potent inhibitory activity against ALDH1A3 and ALDH3A1, with Ki values below 1 μM. acs.orgwhiterose.ac.uk

Table 1: Inhibitory Activity of Selected DEAB Analogues against ALDH Isoforms

| Compound | ALDH1A1 IC50 (μM) | ALDH1A3 IC50 (μM) | ALDH3A1 IC50 (μM) |

|---|---|---|---|

| Analogue 14 | 7.08 | 0.63 | 8.00 |

| Analogue 18 | >50 | >50 | 0.35 |

| Analogue 19 | >50 | >50 | 0.25 |

Data sourced from a study on DEAB analogues. acs.orgresearchgate.net

The mechanism of inhibition by these compounds is often competitive, meaning they bind to the active site of the enzyme and compete with the natural aldehyde substrate. acs.orgwhiterose.ac.uk This is determined by kinetic studies where the enzyme's reaction rate is measured at different substrate and inhibitor concentrations. whiterose.ac.uk The development of such probes is crucial for studying the role of specific ALDH isoforms in various diseases, including cancer. acs.orgresearchgate.net

Studies in Corrosion Inhibition